3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound characterized by its unique bicyclic structure and the presence of a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione may be used to study biological processes or as a tool in molecular biology experiments.
Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(1,2,3-Benzothiadiazol-5-yl)-1-(4-methylbenzenesulfonyl)urea
2-(2,1,3-Benzothiadiazol-5-yl)acetic acid
3-(1,2,3-Benzothiadiazol-5-yl)-1-(2-chlorophenyl)urea
Uniqueness: 3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione stands out due to its bicyclic structure and the presence of the benzothiadiazole moiety, which may confer unique chemical and biological properties compared to other similar compounds.
This comprehensive overview provides a detailed understanding of 3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[310]hexane-2,4-dione, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3-(1,2,3-benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-10-6-4-7(6)11(16)14(10)5-1-2-9-8(3-5)12-13-17-9/h1-3,6-7H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCBVASMTAFHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)N(C2=O)C3=CC4=C(C=C3)SN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.